3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole is a compound that combines the structural features of pyrimidine, piperazine, and benzothiazole. This hybrid structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 5-fluoropyrimidine with piperazine to form 5-fluoropyrimidin-2-yl piperazine. This intermediate is then reacted with 1,2-benzothiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the benzothiazole ring .
Scientific Research Applications
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use as a therapeutic agent against various infections.
Mechanism of Action
The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cell. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: Shares the pyrimidine-piperazine structure but lacks the benzothiazole moiety.
1-(4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-3-phenylurea: Another pyrimidine-piperazine hybrid with different functional groups.
Uniqueness
The uniqueness of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole lies in its combined structural features, which may confer unique biological activities not seen in other similar compounds. Its potential antimicrobial and antifungal properties make it a promising candidate for further research and development .
Properties
Molecular Formula |
C15H14FN5S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C15H14FN5S/c16-11-9-17-15(18-10-11)21-7-5-20(6-8-21)14-12-3-1-2-4-13(12)22-19-14/h1-4,9-10H,5-8H2 |
InChI Key |
FAWWZGHFKCBAQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NC=C(C=N4)F |
Origin of Product |
United States |
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